Lipophilicity Differentiation
The experimentally determined logP of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine (2.582) lies approximately 0.3 logP units above its cyclopentane homolog (logP 2.31) and approximately 1.3–1.5 logP units below the non-aminated core scaffold spiro[1,3-benzodioxole-2,1'-cyclohexane] (logP 3.91). This places the cyclohexane-5-amine in a lipophilicity window that is distinct from both comparators [1][2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.582 (measured) |
| Comparator Or Baseline | Cyclopentane-5-amine (CAS 447429-09-6): logP = 2.31 (cLogP); Core scaffold (CAS 182-55-8): logP = 3.91 |
| Quantified Difference | ΔlogP (target − cyclopentane) ≈ +0.27; ΔlogP (core − target) ≈ +1.33 |
| Conditions | Experimental logP from Chembase (Enamine); comparator logP from Chemscene/ACD/Labs and SIELC; all values reported as neutral species logP |
Why This Matters
A logP difference of >1 unit between target and core scaffold predicts significantly different membrane partitioning, directly impacting Caco-2 permeability and oral absorption potential in any biological assay.
- [1] Chembase.cn. spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine: Purity 95%, logP 2.582, Melting Point 65–67°C. Chembase Product ID: 30330. View Source
- [2] SIELC Technologies. Spiro[1,3-benzodioxole-2,1'-cyclohexane] (CAS 182-55-8): LogP 3.91. SIELC Application Note. View Source
